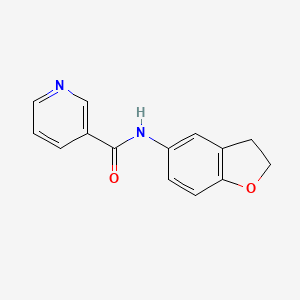
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide, also known as DBF or PD 168077, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DBF belongs to the class of benzofuran derivatives and has been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide is not fully understood. However, it has been proposed that N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide has been found to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide has also been found to modulate the activity of the NMDA receptor, a receptor that is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide has been found to reduce pain sensitivity and improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide is its relatively low toxicity and high selectivity for its target enzymes and receptors. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide. One area of research is the development of more efficient synthesis methods for N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide and its analogs. Another area of research is the optimization of the pharmacokinetic properties of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide, such as its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide and its potential therapeutic applications in various fields of medicine.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide involves the reaction between 2-carboxypyridine and 2,3-dihydrobenzofuran in the presence of a suitable catalyst. This reaction results in the formation of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide as a white crystalline solid. The purity of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide can be enhanced through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-nociceptive effects. N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(12-3-1-2-7-15-12)16-11-4-5-13-10(9-11)6-8-18-13/h1-5,7,9H,6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAZLQSPFUGWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea](/img/structure/B7497930.png)

![(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7497949.png)
![5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide](/img/structure/B7497957.png)


![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)

![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)


![3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498022.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)
